

# Comprehensive Technical Guide: Environmental Fate and Ecotoxicity of Propaquizafop

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## Compound Focus: Propaquizafop

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## Introduction to Propaquizafop

**Propaquizafop** is a selective, post-emergence herbicide belonging to the **aryloxyphenoxypropionate** chemical family, specifically designed to control annual and perennial grass weeds in broadleaf crops. The compound exhibits **stereoisomerism** with a chiral center in its molecular structure, and only the **(R)-enantiomer** is used in commercial formulations due to its significantly higher herbicidal activity. As a **fatty acid synthesis inhibitor**, **propaquizafop** targets the acetyl-CoA carboxylase (ACCase) enzyme, disrupting lipid biosynthesis in susceptible plants and leading to their eventual death. First introduced circa **1991**, it has gained regulatory approval in multiple jurisdictions, including the European Union where its approval extends until **February 28, 2027**. With the increasing global focus on environmental impact assessment of pesticides, understanding the fate and ecotoxicological profile of **propaquizafop** has become essential for **regulatory compliance** and **environmental safety assurance** [1].

## Chemical and Physical Properties

The environmental behavior of **propaquizafop** is fundamentally governed by its intrinsic physicochemical properties, which influence its distribution, persistence, and bioavailability in various environmental compartments. The compound presents as an **off-white colored powder** at room temperature with a **melting point of 66.3°C** and decomposes before boiling. Its **low aqueous solubility** (0.63 mg/L at 20°C and pH 7)

coupled with **high lipophilicity** (log P of 4.78) suggests potential for adsorption to organic matter and bioaccumulation, though its actual environmental persistence is moderated by several degradation pathways. The molecular structure contains a **quinoxaline ring system** with a chlorine substituent that influences both its biological activity and environmental transformation patterns [1].

Table 1: Fundamental Physicochemical Properties of **Propaquizafop**

Property	Value	Conditions	Reference
Chemical name	2-isopropylideneaminoxyethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate	-	[1]
CAS RN	111479-05-1	-	[1]
Molecular formula	C <sub>22</sub> H <sub>22</sub> ClN <sub>3</sub> O <sub>5</sub>	-	[1]
Molecular mass	443.88 g/mol	-	[1]
Water solubility	0.63 mg/L	20°C, pH 7	[1] [2]
Vapor pressure	4.39 × 10 <sup>-7</sup> mPa	20°C	[2]
Octanol-water partition coefficient (log P)	4.78	20°C, pH 7	[1] [2]
Melting point	66.3°C	-	[1]

## Environmental Fate

### Adsorption and Mobility

The **soil adsorption behavior** of **propaquizafop** has been systematically investigated across five different agricultural soils in China, revealing critical insights into its potential for mobility and groundwater contamination. Adsorption equilibrium is reached within **24 hours**, with adsorption rates ranging between

**46.98% and 57.76%** at an initial concentration of 5 mg/L. The **Elovich kinetic model** best describes the adsorption kinetics ( $R^2 = 0.9882\text{--}0.9940$ ), while the **Freundlich isotherm model** provides the optimal fit for adsorption characteristics ( $R^2 = 0.9748\text{--}0.9885$ ), indicating heterogeneous adsorption surfaces with multilayer coverage. Studies have demonstrated that increasing **calcium ion ( $\text{Ca}^{2+}$ ) concentration** enhances **propaquizafop** adsorption, likely through cation bridging mechanisms in soils with higher clay content [2].

**Mobility assessments** using both soil thin-layer chromatography and soil column leaching tests consistently classify **propaquizafop** as a **pesticide with weak migration ability**. The **Rf values** (retardation factor) range from **0.076 to 0.123** across different soil types, with the lowest values observed in soils with higher organic matter and clay content. In soil column leaching experiments, **propaquizafop** was **not detected in leachates** and remained exclusively in the **0-5 cm soil layer**, indicating minimal potential for groundwater contamination under normal application conditions. This limited mobility is attributed to the compound's strong adsorption to soil components, particularly in soils with higher **organic matter content** and **cation exchange capacity** [2].

Table 2: Adsorption and Mobility Parameters of **Propaquizafop** in Different Soils

Soil Type	pH	Organic Matter (%)	CEC (cmol(+)/kg)	Adsorption Rate (%)	Rf Value
BS ginseng soil	6.20	4.6	20.38	53.42	0.089
SX paddy soil	6.10	3.79	17.0	50.27	0.103
CC black soil	7.43	3.36	27.3	57.76	0.076
LF fluvo-aquic soil	8.54	1.71	19.8	46.98	0.123
CS red loam	4.54	0.82	19.2	48.65	0.117

## Degradation in Soil

**Propaquizafop** undergoes **relatively rapid degradation** in soil environments, with half-lives ranging from **1.41 to 7.75 days** across different soil types under controlled conditions. The degradation rate follows the

order: **LF fluvo-aquic soil** ( $T_{1/2} = 1.41 \text{ d}$ ) > **CS red loam** ( $T_{1/2} = 2.76 \text{ d}$ ) > **SX paddy soil** ( $T_{1/2} = 3.52 \text{ d}$ ) > **CC black soil** ( $T_{1/2} = 5.74 \text{ d}$ ) > **BS ginseng soil** ( $T_{1/2} = 7.75 \text{ d}$ ). Among various environmental factors affecting degradation, **temperature** exerts the most significant influence, followed by soil moisture and microbial activity. The relatively short half-lives across all soil types qualify **propaquizafop** as a **readily degradable pesticide** in most agricultural environments, which reduces concerns about long-term accumulation. However, the variation in degradation rates highlights the importance of **site-specific risk assessments** that account for local soil characteristics and climatic conditions [2].

## Photodegradation in Water

Photodegradation represents a significant transformation pathway for **propaquizafop** in aquatic environments, particularly under **UV irradiation**. Recent studies utilizing a **low-pressure mercury lamp** (**253.7 nm**) as a light source have identified five primary photoproducts formed through various mechanisms, including **rearrangement, cracking reactions, dechlorination, and light-induced redox reactions**. The photodegradation process is influenced by several water quality parameters, with **metal ions** such as  $\text{Fe}^{3+}$ ,  $\text{Cu}^{2+}$ ,  $\text{Cd}^{2+}$ ,  $\text{Mn}^{2+}$ ,  $\text{Zn}^{2+}$ , and  $\text{Ni}^{2+}$  generally exhibiting inhibitory effects that intensify with increasing concentration. Interestingly, the **pH of aqueous solutions** demonstrates no significant impact on photodegradation rate, while **nitrate ions ( $\text{NO}_3^-$ )** show complex concentration-dependent effects, with low concentrations (0.5-2 mmol/L) having weak inhibitory effects and higher concentrations (4 mmol/L) significantly extending degradation half-lives [3].

The identification of multiple transformation products necessitates consideration of their potential ecological effects, as some pesticide degradation products can exhibit equal or greater toxicity than the parent compound. The elucidation of **propaquizafop's** photodegradation pathways provides crucial insights for **environmental risk assessment** and supports the development of **mitigation strategies** in aquatic systems where the herbicide may be introduced through runoff or spray drift [3].

## Ecotoxicity

The ecotoxicological profile of **propaquizafop** has been evaluated across multiple taxonomic groups, revealing moderate toxicity alerts for various aquatic and terrestrial organisms. According to the Pesticide Properties Database, **propaquizafop** triggers **moderate ecotoxicity alerts** for multiple groups including

birds (chronic), fish (acute and chronic), daphnia (acute and chronic), bees (acute oral), and earthworms (acute and chronic). Additionally, it raises **moderate human health alerts** for chronic mammalian toxicity, possible carcinogenicity, and genotoxicity. The herbicide is classified under **Resistance Group A/1** according to HRAC and WSSA classification systems, targeting acetyl-CoA carboxylase. Documented resistance has been reported in species including *Alopecurus myosuroides*, *Brachiaria plantaginea*, and *Eleusine indica*, highlighting the importance of resistance management strategies when incorporating **propaquizafop** into weed control programs [1].

It is noteworthy that recent research on **acute fish toxicity testing** in pesticide risk assessment has questioned the continued necessity of these tests for all substances, with studies indicating that for only approximately **0.89% of pesticidal active substances** does acute fish toxicity remain the driver in environmental risk assessment. This evolving perspective aligns with the **3Rs principle** (replacement, reduction, refinement) in animal testing and may influence future regulatory requirements for fish toxicity data [4].

Table 3: Ecotoxicity Profile of **Propaquizafop**

Organism/Group	Test Type	Endpoint	Alert Level
Birds	Chronic	Moderate	Moderate
Fish	Acute	Moderate	Moderate
Fish	Chronic	Moderate	Moderate
Daphnia	Acute	Moderate	Moderate
Daphnia	Chronic	Moderate	Moderate
Bees	Acute oral	Moderate	Moderate
Earthworms	Acute	Moderate	Moderate
Earthworms	Chronic	Moderate	Moderate
Mammals	Chronic toxicity	Moderate	Moderate

Organism/Group	Test Type	Endpoint	Alert Level
Mammals	Carcinogenicity	Possible	Moderate
Mammals	Genotoxicity	Positive	Moderate

## Experimental Protocols for Environmental Fate Studies

### Adsorption Studies

**Adsorption experiments** should follow the OECD Test Guideline 106 framework, utilizing the oscillatory equilibrium method to determine optimal soil-solution ratios. The standard protocol involves:

- Preparing a solution containing **0.01 mol/L CaCl<sub>2</sub>** and **0.01 mol/L NaN<sub>3</sub>** to simulate background electrolyte concentration and inhibit microbial activity, respectively.
- Adding **1% polysorbate 80** to enhance solubility of **propaquizafop** given its limited water solubility.
- Using an initial **propaquizafop** concentration of **5 mg/L** with acetonitrile mass fraction maintained at  $\leq 0.5\%$  to avoid cosolvent effects.
- Establishing soil-solution ratios typically ranging from **1:2.5 to 1:10** (w/v) to determine the optimal ratio for achieving equilibrium.
- Agitating mixtures in constant-temperature oscillators at **25±1°C** with sampling at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
- Analyzing supernatant concentrations after centrifugation at **5000 rpm for 5 minutes** followed by filtration through 0.22 µm organic filter membranes.
- Quantifying **propaquizafop** residues using **HPLC-UV** with a C18 column (250 mm × 4.6 mm, 5 µm) and mobile phase of water-acetonitrile (20:80, v/v) at a flow rate of 1 mL/min with UV detection at 230 nm [2].

### Mobility Studies

**Soil thin-layer chromatography** and **soil column leaching tests** provide complementary approaches for evaluating **propaquizafop** mobility:

**Thin-layer chromatography protocol:**

- Prepare soil plates by suspending finely ground soil (passed through 100-mesh sieve) in deionized water and uniformly coating onto glass plates.
- Activate plates at room temperature for 24 hours before applying **propaquizafop** solution 1.5 cm from the bottom.
- Develop plates using **0.01 mol/L CaCl<sub>2</sub> solution** as the developing solvent in saturated chambers.
- Calculate R<sub>f</sub> values after solvent front migration 10 cm from origin, with extraction and analysis of soil segments.

#### Soil column leaching protocol:

- Pack air-dried soils into glass columns (typically 2.5-3.0 cm diameter × 30-40 cm length) to achieve uniform bulk density representative of field conditions.
- Apply **propaquizafop** to the top of columns and simulate rainfall with **0.01 mol/L CaCl<sub>2</sub> solution** at intensity matching natural precipitation.
- Collect leachate fractions sequentially and analyze for **propaquizafop** presence.
- Section soil columns into layers (e.g., 0-5, 5-10, 10-15, 15-20 cm) after leaching completion for residue analysis to determine vertical distribution [2].

## Degradation Studies

**Soil degradation studies** should investigate the separate and combined effects of critical environmental factors:

#### Standard soil degradation protocol:

- Fortify 50 g soil samples (passed through 2 mm sieve) with **propaquizafop** standard solution to achieve appropriate initial concentrations (e.g., 1-5 mg/kg).
- Adjust soil moisture to **40-60% of maximum water holding capacity** and maintain in darkness at **25±1°C**.
- Sacrifice replicate samples at regular intervals (0, 1, 3, 5, 7, 14, 21, 28 days) for residue analysis.
- Extract **propaquizafop** by oscillating with **10 mL acetonitrile and 2.5 mL 0.2% formic acid water** for 30 minutes at 180 rpm.
- Add **2.0 g NaCl**, vortex for 1 minute, and centrifuge at 5000 rpm for 5 minutes before filtering supernatant through 0.22 µm membrane.
- Calculate degradation half-lives using first-order kinetic models.

#### Factor-specific investigations:

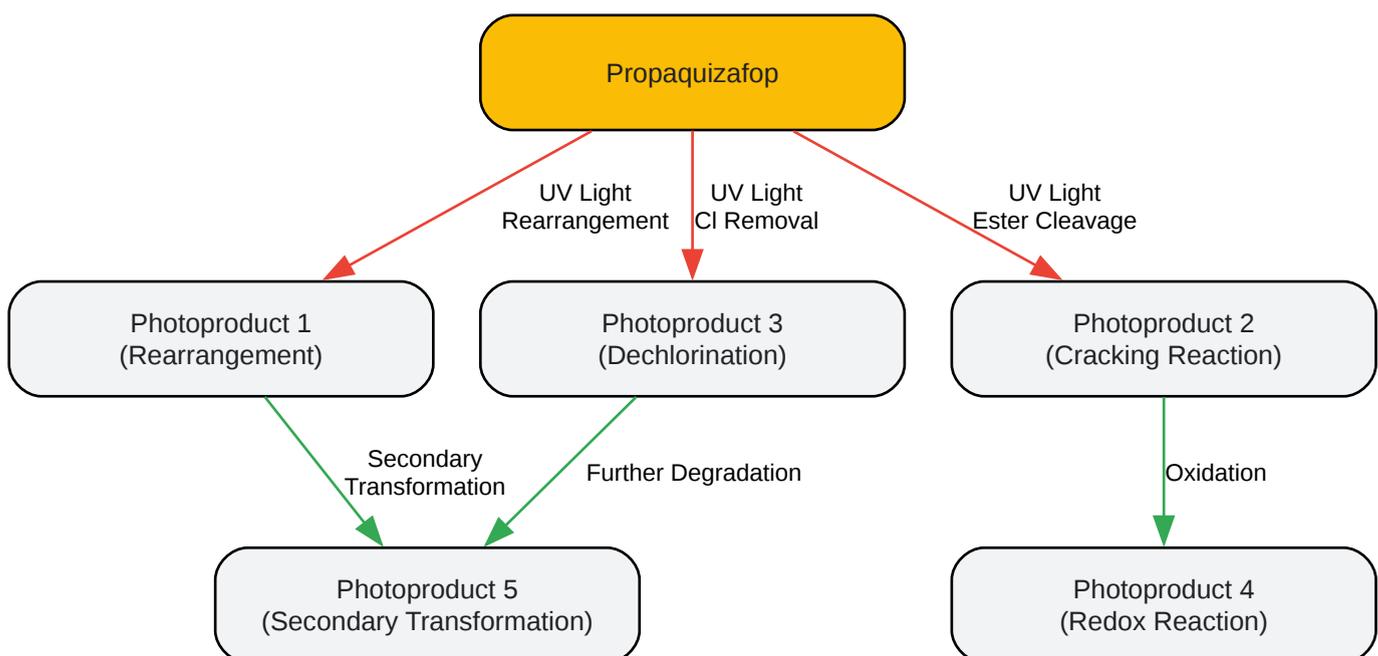
- **Temperature effect:** Incubate fortified soils at multiple temperatures (e.g., 15, 25, 35°C) while maintaining constant moisture.

- **Moisture effect:** Adjust soil samples to different moisture levels (e.g., 30, 50, 70% of water holding capacity) while maintaining constant temperature.
- **Microbial effect:** Compare degradation in sterilized (autoclaved or gamma-irradiated) and non-sterilized soils under identical conditions [2].

## Transformation Pathways and Visualization

**Propaquizafop** undergoes complex transformation in the environment through multiple pathways, with photodegradation representing a particularly significant process in aquatic systems. Recent research has identified **five primary photoproducts** formed under UV irradiation (253.7 nm), resulting from four distinct reaction mechanisms: **rearrangement, cracking reactions, dechlorination, and light-induced redox reactions**. The transformation pathway begins with the absorption of photon energy by the quinoxaline ring system, followed by specific bond cleavages and molecular rearrangements that yield increasingly degraded products. Understanding these pathways is essential for comprehensive risk assessment, as transformation products may exhibit different toxicity and environmental behavior compared to the parent compound [3].

The following diagram illustrates the major photodegradation pathways of **propaquizafop** in aqueous systems under UV irradiation:



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*Figure 1: Primary photodegradation pathways of **propaquizafop** in aqueous systems under UV irradiation, identifying five transformation products through four distinct reaction mechanisms [3].*

The transformation begins with direct photolysis of the parent **propaquizafop** molecule, leading to three primary pathways: (1) **rearrangement reactions** that modify the quinoxaline-phenoxy linkage; (2) **cracking reactions** that cleave the ester bond; and (3) **dechlorination reactions** that remove the chlorine substituent from the quinoxaline ring. These primary transformation products then undergo **secondary transformations** through various processes including oxidation and further structural rearrangements, ultimately yielding a suite of degradation products with altered chemical properties and potentially different ecotoxicological profiles. This pathway visualization provides researchers with a systematic framework for identifying transformation products during environmental monitoring and emphasizes the importance of considering both parent compound and degradation products in comprehensive risk assessments [3].

## Regulatory Considerations and Risk Assessment

**Propaquizafop** is currently **approved** under EC Regulation 1107/2009 with an inclusion expiry date of **28 February 2027**. The dossier rapporteurs are **Austria and Estonia**, and it is **not listed as a Candidate for Substitution** in the EU. The substance is approved in numerous EU member states including Austria, Belgium, Bulgaria, Cyprus, Czech Republic, Germany, Denmark, Estonia, Greece, Spain, Finland, France, Croatia, Hungary, Ireland, Italy, Lithuania, Luxembourg, Latvia, Poland, Portugal, Romania, Sweden, Slovenia, and Slovakia. It is also used in **Australia** and other non-EU countries [1].

From a regulatory perspective, **propaquizafop** has been identified as a "**forever chemical**" based on Rule 11 criteria, which classifies pesticide active ingredients as environmentally persistent when sediment  $DT_{50} \geq 90$  days, water phase  $DT_{50} \geq 90$  days, or field  $DT_{50} \geq 60$  days. This classification warrants particular attention in environmental monitoring programs and may influence future regulatory decisions. The **Pesticide Hazard Tricolour (PHT)** system assigns moderate alerts for environmental fate, ecotoxicity, and human health endpoints, though it is important to note that these hazard alerts do not account for usage patterns or exposure, thus representing hazard rather than risk characterization [1].

In the context of **cumulative risk assessment**, **propaquizafop** has not been included in the established Cumulative Assessment Groups (CAGs) for pesticides affecting the nervous system. This suggests that based on current evidence, it does not share common modes of action with other pesticides known to cause

cumulative effects on acetylcholinesterase inhibition, functional alterations of motor/sensory/autonomic divisions, or histological neuropathological changes in neural tissues [5].

## Conclusion and Research Gaps

**Propaquizafop** presents a complex environmental profile characterized by **strong soil adsorption**, **limited mobility**, and **relatively rapid degradation** in most agricultural soils, which generally reduces concerns about groundwater contamination and long-term persistence. However, its classification as a "**forever chemical**" based on persistence criteria, coupled with **moderate ecotoxicity** across multiple taxonomic groups, necessitates careful environmental monitoring and adherence to approved application guidelines. The identification of multiple **transformation products** through photodegradation pathways further underscores the importance of considering both parent compound and degradation products in comprehensive risk assessments.

Several **research gaps** merit attention in future studies:

- **Long-term ecological effects** of **propaquizafop** and its transformation products in realistic environmental concentrations
- **Bioaccumulation potential** in aquatic and terrestrial food chains despite apparently favorable degradation kinetics
- **Interactive effects** with other pesticides and environmental contaminants in mixed exposure scenarios
- **Refined degradation kinetics** under varying field conditions beyond laboratory settings
- **Toxicity profiling** of identified transformation products relative to the parent compound

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